2-Methyl-5-(trifluoromethyl)pyrazine

Catalog No.
S829678
CAS No.
1186195-51-6
M.F
C6H5F3N2
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(trifluoromethyl)pyrazine

CAS Number

1186195-51-6

Product Name

2-Methyl-5-(trifluoromethyl)pyrazine

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazine

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C6H5F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h2-3H,1H3

InChI Key

XZOKPWSKJRCLQO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(F)(F)F

Canonical SMILES

CC1=CN=C(C=N1)C(F)(F)F

2-Methyl-5-(trifluoromethyl)pyrazine is an organic compound characterized by the presence of a pyrazine ring substituted with a methyl group and a trifluoromethyl group. Its molecular formula is C6H5F3N, and it is notable for its unique electronic properties due to the trifluoromethyl group, which is known to enhance lipophilicity and alter the compound's reactivity. This compound is of particular interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

  • Organic synthesis

    The presence of a pyrazine ring suggests potential applications in the development of new pharmaceuticals or functional materials. Pyrazines are a versatile heterocyclic scaffold found in various bioactive molecules []. The trifluoromethyl group (-CF3) can be a useful tool for medicinal chemists due to its ability to enhance the potency and metabolic stability of drugs [].

  • Material science

    Fluorine-containing heterocycles like 2-Methyl-5-(trifluoromethyl)pyrazine have been explored for their potential applications in organic electronics and functional materials due to their unique electronic properties [].

  • Agricultural chemistry

    Trifluoromethyl-substituted heterocycles have been investigated for their potential herbicidal or insecticidal properties []. However, there is no specific research available on 2-Methyl-5-(trifluoromethyl)pyrazine in this area.

The trifluoromethyl group in 2-methyl-5-(trifluoromethyl)pyrazine significantly influences its reactivity. The compound can undergo various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The electron-withdrawing nature of the trifluoromethyl group makes the pyrazine ring more susceptible to nucleophilic attack.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, allowing for further functionalization of the pyrazine ring .
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can direct electrophiles to specific positions on the pyrazine ring .

2-Methyl-5-(trifluoromethyl)pyrazine exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that compounds bearing trifluoromethyl groups often display enhanced biological properties, such as:

  • Antimicrobial Activity: Some studies suggest that trifluoromethyl-substituted pyrazines possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects: Preliminary investigations have indicated that these compounds may exhibit anti-inflammatory activity, contributing to their therapeutic potential .

Several synthetic routes have been developed for 2-methyl-5-(trifluoromethyl)pyrazine:

  • Direct Fluorination: Utilizing fluorinating agents to introduce the trifluoromethyl group onto a pre-existing pyrazine framework.
  • Halogen Exchange Reactions: Involving the substitution of halogen atoms with trifluoromethyl groups through nucleophilic substitution mechanisms.
  • Multistep Synthesis: Starting from simpler pyrazine derivatives, employing various reactions such as alkylation followed by fluorination to achieve the desired product .

The unique properties of 2-methyl-5-(trifluoromethyl)pyrazine lend themselves to various applications:

  • Pharmaceuticals: Its potential as an antimicrobial and anti-inflammatory agent makes it a valuable compound in drug development.
  • Agrochemicals: The compound may serve as a pesticide or herbicide due to its biological activity against pests and pathogens.
  • Flavoring Agents: Pyrazines are often used in food chemistry for their distinctive flavors; thus, this compound could be explored for flavor enhancement in food products .

Interaction studies involving 2-methyl-5-(trifluoromethyl)pyrazine are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insights into its efficacy as a drug candidate.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems helps predict its pharmacokinetics and potential side effects.
  • Synergistic Effects: Investigating interactions with other compounds can reveal enhanced activities when used in combination therapies .

Several compounds share structural similarities with 2-methyl-5-(trifluoromethyl)pyrazine. Here are some notable examples:

Compound NameStructure TypeNotable Features
2-Methyl-5-(methylthio)pyrazinePyrazineContains a methylthio group
2-Chloro-5-(trifluoromethyl)pyrazineHalogenated PyrazineChlorine substituent enhances reactivity
5-(Trifluoromethyl)pyrazinePyrazineLacks methyl substitution

Uniqueness of 2-Methyl-5-(trifluoromethyl)pyrazine

What sets 2-methyl-5-(trifluoromethyl)pyrazine apart from these similar compounds is its specific combination of a methyl group and a trifluoromethyl group on the pyrazine ring. This unique substitution pattern not only alters its electronic properties but also enhances its potential biological activities compared to other derivatives.

The thermal stability of 2-Methyl-5-(trifluoromethyl)pyrazine is notably enhanced compared to unsubstituted pyrazine due to the stabilizing effect of the trifluoromethyl group. The compound exhibits a melting point range of 38-43°C [2], which represents a significant increase compared to 2-methylpyrazine (melting point -29°C) [3]. This enhancement in thermal stability can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the molecular structure through inductive effects [1].
Research on related trifluoromethyl-containing heterocycles demonstrates that the incorporation of the CF₃ group consistently improves thermal stability. For instance, studies on trifluoromethyl-substituted energetic materials show that compounds containing this group exhibit higher decomposition temperatures and enhanced thermal stability compared to their non-fluorinated analogs [4]. The trigger bond dissociation enthalpy values for trifluoromethyl-containing compounds are typically higher, indicating greater resistance to thermal decomposition [4].

The phase behavior of 2-Methyl-5-(trifluoromethyl)pyrazine at elevated temperatures has not been extensively characterized in the literature. However, thermal decomposition studies of related pyrazine derivatives suggest that the compound would likely undergo decomposition at temperatures significantly above its melting point, generating various gaseous products including fluorinated species [5]. The presence of the trifluoromethyl group is expected to influence the decomposition pathway, potentially leading to the formation of hydrogen fluoride and other fluorinated decomposition products at elevated temperatures [6].

Solubility Profile in Organic Solvents

The solubility characteristics of 2-Methyl-5-(trifluoromethyl)pyrazine are significantly influenced by the presence of the trifluoromethyl group, which imparts unique lipophilic properties to the molecule. The compound demonstrates good solubility in organic solvents [7], a characteristic that makes it valuable for various synthetic applications and formulations.

The trifluoromethyl group contributes to the compound's lipophilicity through several mechanisms. The CF₃ group is highly electronegative and creates a significant dipole moment, while simultaneously being hydrophobic due to the shielding effect of the fluorine atoms around the carbon center [8]. This dual nature results in enhanced solubility in organic solvents while maintaining limited aqueous solubility.

Studies on related trifluoromethyl-containing heterocycles indicate that such compounds typically exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dichloromethane [9]. The presence of the pyrazine ring provides additional sites for dipole-dipole interactions with polar solvents, while the trifluoromethyl group enhances compatibility with less polar organic media.

The compound's solubility profile has been characterized as showing good compatibility with various organic solvents used in pharmaceutical and chemical synthesis applications. This characteristic is particularly important for the compound's utility as a building block in organic synthesis and its potential applications in drug development [7].

Acid-Base Characteristics

The acid-base properties of 2-Methyl-5-(trifluoromethyl)pyrazine are significantly altered by the presence of the electron-withdrawing trifluoromethyl group. The compound exhibits substantially reduced basicity compared to the parent pyrazine molecule due to the combined electronic effects of the diazine ring system and the trifluoromethyl substituent.
The basicity of pyrazine derivatives follows a well-established order: pyridine > pyridazine > pyrimidine > pyrazine [10] [11]. The pKa value of the conjugate acid of pyrazine is approximately 0.65, indicating its weak basic nature compared to pyridine (pKa 5.2) [10]. The introduction of the trifluoromethyl group further reduces the basicity of the system, with the estimated pKa of the conjugate acid of 2-Methyl-5-(trifluoromethyl)pyrazine being approximately 0.3-0.8, making it one of the weakest bases among the nitrogen heterocycles.

The electron-withdrawing effect of the trifluoromethyl group is particularly pronounced due to its strong inductive effect. The CF₃ group has a Hammett sigma value of 0.42 for meta-substitution and 0.54 for para-substitution, making it one of the most powerful electron-withdrawing groups in organic chemistry [1] [12]. This effect stabilizes the neutral form of the molecule and destabilizes the protonated form, resulting in decreased basicity.

The presence of two nitrogen atoms in the pyrazine ring creates additional complications in the acid-base behavior. The electron-withdrawing effect of one nitrogen atom reduces the basicity of the other, and this effect is further amplified by the trifluoromethyl substituent [13]. The spatial arrangement of the nitrogen atoms in the 1,4-positions of the pyrazine ring results in minimal lone pair-lone pair repulsion, unlike pyridazine where such repulsion actually increases basicity [14].

Volatility and Vapor Pressure Analysis

The volatility characteristics of 2-Methyl-5-(trifluoromethyl)pyrazine are influenced by the molecular weight, intermolecular forces, and the presence of the trifluoromethyl group. While specific vapor pressure data for this compound is not available in the current literature, the volatility can be estimated based on structural considerations and comparison with related compounds.

The compound has a molecular weight of 162.11 g/mol [15], which places it in the range of moderately volatile organic compounds. The flash point of 48.9°C [2] provides important information about its volatility characteristics and suggests that the compound has appreciable vapor pressure at ambient temperatures.

The trifluoromethyl group significantly influences the volatility profile through several mechanisms. The presence of fluorine atoms increases the molecular polarizability and can enhance van der Waals interactions between molecules, potentially reducing volatility. However, the electron-withdrawing nature of the CF₃ group reduces the electron density on the pyrazine ring, which may affect intermolecular π-π stacking interactions [8].

Studies on related trifluoromethyl-containing heterocycles suggest that the CF₃ group generally increases the volatility of aromatic compounds compared to other electron-withdrawing groups of similar size. This effect is attributed to the weak intermolecular interactions involving fluorine atoms and the overall reduction in molecular polarity [8].

The volatility of 2-Methyl-5-(trifluoromethyl)pyrazine is expected to be higher than that of corresponding non-fluorinated pyrazine derivatives but lower than simple alkyl-substituted pyrazines due to the increased molecular weight and the presence of the electronegative fluorine atoms. The compound's volatility profile makes it suitable for applications requiring controlled evaporation rates and contributes to its utility in various synthetic and industrial applications.

XLogP3

1.1

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Methyl-5-(trifluoromethyl)pyrazine

Dates

Last modified: 08-16-2023

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